1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Description

The exact mass of the compound 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)propan-2-yl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,18-11(15)14-13)8-5-9(16-3)7-10(6-8)17-4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYVDEBOFNOSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192649 | |

| Record name | 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39508-00-4 | |

| Record name | Hydrazinecarboxylic acid, 1-(3,5-dimethoxyphenyl)-1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39508-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039508004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Predictive Spectroscopic and Analytical Framework for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Abstract

In contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, predictive analysis of the spectroscopic data for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, a compound of interest for synthetic chemists. In the absence of published empirical data, this document serves as a technical framework for researchers, outlining the theoretical basis and expected spectral characteristics across Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the causality behind predicted spectral features, provides standardized experimental protocols for data acquisition, and is supported by data from analogous structures and established spectroscopic principles.

Introduction

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is a multifunctional molecule incorporating a sterically hindered aromatic moiety and a reactive carbazate group. Such structures are valuable intermediates in the synthesis of more complex heterocyclic systems, which are frequently explored in medicinal chemistry. Accurate characterization is the bedrock of chemical synthesis, ensuring the integrity of subsequent research. This guide establishes a robust analytical workflow for confirming the identity and purity of this target compound.

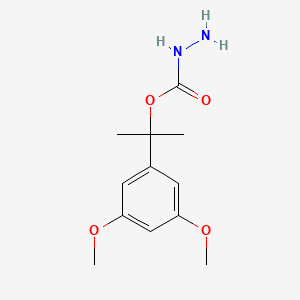

Molecular Structure

The structural features—a symmetrically substituted dimethoxybenzene ring, a quaternary benzylic carbon, two magnetically equivalent methyl groups, and a carbazate functional group—give rise to a distinct and predictable spectroscopic fingerprint.

Figure 1: Structure of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and spin-spin splitting pattern of each signal are diagnostic for specific structural motifs.

Predicted ¹H NMR Spectrum

The symmetry of the 3,5-dimethoxyphenyl group simplifies the aromatic region of the spectrum. The two methoxy groups and the two methyl groups on the isopropyl moiety are each chemically equivalent due to free rotation.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 8.5 | Broad Singlet | 1H | NH -C=O | Amide protons are often broad and their chemical shift is highly dependent on solvent and concentration. |

| ~6.5 | Doublet (or Triplet) | 1H | Ar-H (para) | The proton at C4 is expected to be a triplet due to coupling with the two meta protons, but with small J-values, it may appear as a narrow triplet or doublet. |

| ~6.4 | Doublet | 2H | Ar-H (ortho) | The two equivalent protons at C2 and C6 will appear as a doublet due to coupling with the para proton. |

| ~4.0 - 5.0 | Broad Singlet | 2H | NH₂ | Amine protons are exchangeable and often appear as a broad singlet. |

| ~3.75 | Singlet | 6H | O-CH₃ | The two methoxy groups are equivalent and will produce a sharp singlet. This is a characteristic region for methoxy protons on an aromatic ring.[1] |

| ~1.6 | Singlet | 6H | C-(CH₃ )₂ | The two methyl groups attached to the quaternary carbon are equivalent and do not have any adjacent protons to couple with, resulting in a singlet. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. In a standard broadband proton-decoupled experiment, each unique carbon atom produces a single peak.[2]

Predicted ¹³C NMR Spectrum

The molecule's symmetry results in fewer signals than the total number of carbon atoms. The two methoxy carbons are equivalent, as are the two ortho aromatic carbons, the two meta aromatic carbons, and the two methyl carbons of the isopropyl group.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C =O | The carbonyl carbon of the carbazate group is expected to be significantly downfield.[3] |

| ~159 | Ar-C -O | The two aromatic carbons directly attached to the electron-donating methoxy groups will be highly deshielded. |

| ~145 | Ar-C -C(CH₃)₂ | The ipso-carbon of the aromatic ring, attached to the quaternary carbon, will be downfield. |

| ~105 | Ar-C H (ortho) | The ortho carbons (C2, C6) are shielded by the methoxy groups. |

| ~100 | Ar-C H (para) | The para carbon (C4) is also shielded. |

| ~58 | Quaternary C | The quaternary carbon attached to the aromatic ring and the nitrogen will be in this region. Quaternary carbons often show weaker signals.[4] |

| ~55 | O-C H₃ | The carbons of the two equivalent methoxy groups are expected in this typical range.[5] |

| ~29 | C-(C H₃)₂ | The two equivalent methyl carbons are in the aliphatic region. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample is often required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.7 mL of deuterated solvent.

-

Instrument Setup: Use the same shimming and locking procedure as for ¹H NMR.

-

Data Acquisition: Acquire a broadband proton-decoupled spectrum. Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans (hundreds to thousands) is typically necessary. A 45° pulse angle and a short relaxation delay (1-2 seconds) are common for qualitative spectra.

-

Processing: Fourier transform and phase correct the resulting spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The key functional groups in 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate will produce distinct absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3400 - 3200 | N-H Stretch | Medium, Broad | -NH and -NH₂ |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium | Ar-H |

| 2980 - 2940 | C-H Stretch (Aliphatic) | Medium-Strong | -CH₃ |

| 1720 - 1690 | C=O Stretch | Strong | Carbazate Carbonyl |

| 1600, 1470 | C=C Stretch | Medium | Aromatic Ring |

| 1250 - 1200 | C-O Stretch (Aryl Ether) | Strong | Ar-O-CH₃ |

| 1150 - 1050 | C-N Stretch | Medium | C-N |

The carbonyl (C=O) absorption is particularly diagnostic for the carbazate moiety. Its exact position can be influenced by hydrogen bonding.[6][7] The strong absorptions corresponding to the aryl ether C-O stretching are also key identifiers for the dimethoxyphenyl group.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.[8]

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Weight: C₁₂H₁₈N₂O₄ = 254.28 g/mol

-

Molecular Ion (M⁺˙): A peak is expected at m/z = 254. This peak may be of low to moderate intensity due to the potential for facile fragmentation.

-

Major Fragmentation Pathways: Fragmentation is the dissociation of unstable molecular ions.[8] The quaternary benzylic carbon provides a likely site for initial cleavage.

-

α-Cleavage: Loss of a methyl radical (•CH₃) to form a stable benzylic cation.

-

[M - 15]⁺ = m/z 239

-

-

Benzylic Cleavage: Cleavage of the C-C(N) bond is highly probable, leading to the formation of the stable 1-(3,5-dimethoxyphenyl)-1-methylethyl cation.

-

[C₁₁H₁₅O₂]⁺ = m/z 179 (This would likely be a very prominent peak).

-

-

Carbazate Fragmentation: The carbazate moiety itself can fragment. Loss of the entire carbazate group is possible.

-

McLafferty Rearrangement: Not applicable in this structure.

-

Figure 2: Predicted major fragmentation pathways for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This guide presents a comprehensive, predictive spectroscopic framework for the characterization of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. By leveraging fundamental principles and data from analogous structures, we have established the expected ¹H NMR, ¹³C NMR, IR, and MS data. This multi-technique approach, combining the detailed structural insights from NMR with the functional group information from IR and molecular weight confirmation from MS, provides a robust and self-validating system for the unambiguous identification of this and other novel compounds in a research and development setting.

References

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Reddit. Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Chen, J. T., & Benson, W. R. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

-

Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society. [Link]

-

ResearchGate. Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... [Link]

-

Khanna, R. K., & Moore, M. H. (1999). Carbamic Acid: Molecular Structure and IR Spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups. [Link]

-

ResearchGate. A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. [Link]

-

The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. [Link]

-

SpectraBase. 1-(3,5-Dimethoxyphenyl)pentan-1-ol - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Collisional-induced fragmentation pathways of carbamates 7-12 [MH] + ions. [Link]

-

ResearchGate. Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

MDPI. A Novel Bis-Spiroketal Scaffold and Other Secondary Metabolites from the Marine-Derived Fungus Talaromyces stipitatus HF05001: Structural Diversity and Bioactivities. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Benson, W. R., & Damico, J. N. (2020). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

-

Chen, J. T., & Benson, W. R. (1968). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

NMR spectrum of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate, a molecule of interest in synthetic and medicinal chemistry. By integrating foundational NMR principles with predictive analysis based on established chemical shift data, this document serves as a practical reference for researchers. It details the causality behind spectral features, outlines a robust experimental protocol for data acquisition, and presents the predicted data in a clear, tabular format. The aim is to equip scientists with the expertise to confidently identify and characterize this molecule and its analogues.

Molecular Structure and Potential Significance

1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate belongs to the carbazate class of compounds, which are derivatives of hydrazinecarboxylic acid. These motifs are prevalent in medicinal chemistry and often serve as versatile synthons or are part of biologically active molecules.[2] The structure features a sterically hindered tertiary ester linkage to a dimethoxy-substituted aromatic ring, suggesting its potential use as a stable building block or a pro-drug moiety. Accurate structural confirmation is the first critical step in any development pipeline, for which NMR is the definitive method.[3]

The structure and atom numbering for the purpose of this guide are presented below.

Figure 1: Structure of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate with atom labeling.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[4] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation promotes transitions between these levels, and the resulting signal is detected.[5] The precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) .

Three key pieces of information are extracted from a ¹H NMR spectrum:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a signal indicates the electronic environment of the protons. Electron-withdrawing groups cause "deshielding," shifting signals to a higher ppm value (downfield), while electron-donating groups cause "shielding," moving signals to a lower ppm (upfield).[6]

-

Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.

-

Multiplicity (Splitting): Spin-spin coupling between non-equivalent protons on adjacent carbons splits a signal into multiple peaks. The n+1 rule is often applicable, where a proton signal is split into n+1 peaks by n equivalent neighboring protons.

For ¹³C NMR, spectra are typically acquired with broadband proton decoupling, resulting in a single peak for each chemically unique carbon atom.[7] The chemical shift is again the primary piece of structural information.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 1-(3,5-dimethoxyphenyl)-1-methylethyl carbazate is predicted to show five distinct signals. The rationale for the chemical shift, multiplicity, and integration of each signal is detailed below.

Table 1: Predicted ¹H NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-NH₂ | 3.5 - 5.0 | Broad Singlet | 2H | The primary amine protons are exchangeable with solvent and each other, resulting in a broad, unsplit signal. Its position is highly dependent on solvent and concentration. |

| H-NH | 6.0 - 8.0 | Broad Singlet | 1H | The secondary amide-like proton is also exchangeable. It is typically more deshielded than the NH₂ protons. |

| Aromatic H (H2', H6') | 6.5 - 6.7 | Doublet (d) | 2H | These two protons are chemically equivalent due to the molecule's symmetry. They are coupled to the H4' proton, resulting in a doublet. The electron-donating methoxy groups shield these protons relative to benzene (7.26 ppm). |

| Aromatic H (H4') | 6.2 - 6.4 | Triplet (t) | 1H | This proton is coupled to the two equivalent H2' and H6' protons, resulting in a triplet. It is expected at a slightly lower chemical shift due to being para to two methoxy groups.[8] |

| Methoxy H (-OCH₃) | ~3.78 | Singlet (s) | 6H | The two methoxy groups are equivalent by symmetry. The six protons are equivalent due to free rotation and show a characteristic singlet. This chemical shift is typical for aryl methoxy groups.[9] |

| Methyl H (-C(CH₃)₂) | ~1.70 | Singlet (s) | 6H | The two methyl groups are chemically equivalent. They are attached to a quaternary carbon, so they do not experience splitting. The proximity to the aromatic ring and the ester oxygen causes a downfield shift compared to a simple alkane.[10] |

Predicted ¹³C NMR Spectrum Analysis

The broadband proton-decoupled ¹³C NMR spectrum is predicted to display eight unique signals, as several carbons are chemically equivalent due to molecular symmetry.

Table 2: Predicted ¹³C NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Carbonyl) | 155 - 160 | The carbonyl carbon of a carbamate or carbazate is significantly deshielded and appears in this characteristic downfield region.[11] |

| C3', C5' (Aromatic) | 160 - 162 | These aromatic carbons are directly attached to the highly electronegative oxygen atoms of the methoxy groups, causing a strong deshielding effect.[8] |

| C1' (Aromatic) | 145 - 150 | This is the ipso-carbon attached to the methylethyl group. It is a quaternary carbon and is expected to be downfield. |

| C2', C6' (Aromatic) | 104 - 106 | These carbons are ortho to two electron-donating methoxy groups, resulting in significant shielding and an upfield shift. |

| C4' (Aromatic) | 98 - 100 | This carbon is para to two methoxy groups, experiencing the strongest shielding effect among the aromatic CH carbons. |

| Cα (Quaternary) | 80 - 85 | The quaternary carbon attached to the phenyl ring and the ester oxygen. The direct attachment to oxygen causes a significant downfield shift. |

| -OCH₃ (Methoxy) | 55 - 56 | This is a highly characteristic chemical shift for methoxy carbons attached to an aromatic ring.[12] |

| Cβ (Methyl) | 25 - 30 | The two equivalent methyl carbons are in the typical alkyl region. Their signal is shifted slightly downfield due to the proximity of the quaternary Cα.[13] |

Self-Validating Experimental Protocol for NMR Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended. The causality for each step is explained to foster experimental integrity.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. mdpi.com [mdpi.com]

- 3. longdom.org [longdom.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ijirset.com [ijirset.com]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. 1,3,5-Trimethoxybenzene(621-23-8) 1H NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Mass Spectrometry of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Introduction: Unveiling the Molecular Identity

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, a compound of interest for its potential pharmacological applications, requires rigorous analytical characterization. Mass spectrometry (MS) stands as a cornerstone technique for providing unambiguous molecular weight determination and invaluable structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its ionization and fragmentation pathways. As we delve into the core principles and practical applications, we will not only outline the expected spectral features but also the underlying chemical logic that dictates them.

Pillar 1: The Rationale Behind Ionization and Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent stability of the resulting charged fragments. The structure of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate presents several key features that will direct its fragmentation cascade: the dimethoxyphenyl ring, the quaternary carbon of the methylethyl group, and the carbazate moiety.

Electrospray Ionization (ESI): A Gentle Approach to Ion Generation

To analyze 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that typically imparts minimal excess energy to the analyte, thereby increasing the probability of observing the intact protonated molecule, [M+H]⁺.[1] This is crucial for confirming the molecular weight of the compound. The basic nitrogen atoms within the carbazate functional group are readily protonated in the acidic mobile phase commonly used in liquid chromatography-mass spectrometry (LC-MS).

The Logic of Fragmentation: A Cascade of Stability

Upon collisional activation in the mass spectrometer (a process known as tandem mass spectrometry or MS/MS), the protonated molecule will fragment at its most labile bonds to form stable, lower-mass ions. The stability of carbocations plays a pivotal role in dictating the fragmentation pathways, with tertiary and benzylic carbocations being particularly favored.[2]

Predicted Fragmentation Pathways:

The primary fragmentation events for protonated 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate are anticipated to involve the following cleavages:

-

Formation of the Stable Benzylic Cation: The most prominent fragmentation pathway is expected to be the cleavage of the C-N bond of the carbazate, leading to the formation of a highly stable tertiary benzylic carbocation. This ion, the 1-(3,5-dimethoxyphenyl)-1-methylethyl cation, benefits from both the inductive effect of the methyl groups and the resonance stabilization from the aromatic ring.

-

Cleavage of the Carbazate Moiety: The carbazate portion of the molecule can undergo characteristic fragmentations. Loss of the terminal amino group (-NH2) as ammonia (NH3) is a common fragmentation pathway for protonated hydrazides.

-

Fragmentation of the Dimethoxyphenyl Group: The dimethoxy-substituted phenyl ring can also contribute to the fragmentation pattern. The loss of a methyl radical (•CH3) from a methoxy group is a possibility, as is the subsequent loss of carbon monoxide (CO).

The following diagram illustrates the proposed primary fragmentation pathway:

Caption: Proposed primary fragmentation pathway of protonated 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

Pillar 2: A Self-Validating Experimental Protocol

To obtain high-quality, reproducible mass spectrometric data for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, a well-defined and robust experimental protocol is essential. The following methodology is designed to be self-validating by incorporating systematic checks and established best practices.

Sample Preparation: The Foundation of Good Data

The quality of the mass spectrometric data is intrinsically linked to the purity of the sample.

Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. This concentration range is typically suitable for modern ESI-MS instruments.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of the analyte from any potential impurities and provides a clean introduction into the mass spectrometer for fragmentation analysis.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | Water with 0.1% formic acid | The acidic modifier promotes protonation of the analyte for positive ion ESI. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | A common organic solvent for reversed-phase chromatography. |

| Gradient | 10-95% B over 5-10 minutes | A generic gradient suitable for eluting a wide range of small molecules. |

| Flow Rate | 0.2-0.4 mL/min | Appropriate for the column dimensions and ensures efficient ionization. |

| Column Temperature | 30-40 °C | Provides reproducible retention times and peak shapes. |

| Injection Volume | 1-5 µL | A small injection volume minimizes band broadening. |

MS Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogens in the carbazate are readily protonated. |

| Capillary Voltage | 3.0-4.5 kV | Optimizes the electrospray plume for stable ion generation. |

| Source Temperature | 100-150 °C | Aids in the desolvation of the ESI droplets. |

| Desolvation Gas Flow | 600-800 L/hr (Nitrogen) | Facilitates the evaporation of the solvent from the ESI droplets. |

| Cone Voltage | 20-40 V | A moderate cone voltage helps to transmit ions into the mass analyzer while minimizing in-source fragmentation. |

| Collision Energy (for MS/MS) | 10-40 eV | A range of collision energies should be tested to obtain a comprehensive fragmentation pattern. |

| Mass Range | m/z 50-500 | This range will encompass the molecular ion and the expected fragments. |

The following workflow diagram outlines the experimental process:

Caption: A streamlined workflow for the mass spectrometric analysis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

Pillar 3: Authoritative Grounding and Data Interpretation

The interpretation of mass spectral data requires a solid foundation in the principles of mass spectrometry and a reliance on established scientific literature. Accurate mass measurement is a powerful tool that allows for the determination of the elemental composition of an ion, providing a high degree of confidence in its identification.[3][4]

Expected Mass-to-Charge Ratios (m/z)

The following table summarizes the predicted accurate masses for the protonated molecule and its key fragments. High-resolution mass spectrometry (HRMS) is essential to confirm these elemental compositions.

| Ion | Proposed Structure | Elemental Composition | Calculated m/z |

| [M+H]⁺ | [C₁₃H₂₀N₂O₃ + H]⁺ | C₁₃H₂₁N₂O₃ | 253.1552 |

| Fragment 1 | [C₁₁H₁₅O₂]⁺ | C₁₁H₁₅O₂ | 179.1072 |

| Fragment 2 | [C₁₃H₁₇N₂O₃]⁺ | C₁₃H₁₈NO₃ | 236.1287 |

| Fragment 3 | [C₁₀H₁₂O₂]⁺ | C₁₀H₁₂O₂ | 164.0837 |

Interpreting the Spectrum: A Self-Validating Narrative

When analyzing the acquired mass spectrum, the presence of the [M+H]⁺ ion at the calculated m/z provides the initial confirmation of the compound's identity. The subsequent MS/MS spectrum should then be scrutinized for the presence of the predicted fragment ions. The observation of the highly stable benzylic cation (Fragment 1) as the base peak (the most intense peak) in the MS/MS spectrum would strongly support the proposed fragmentation pathway. The presence of other fragments, such as the loss of ammonia (Fragment 2) and subsequent fragmentations of the primary ions, will further solidify the structural assignment. Any unexpected fragments should be investigated as they may arise from impurities or alternative, less favored fragmentation pathways.

Conclusion: A Robust Framework for Analysis

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. By understanding the fundamental principles of ionization and fragmentation, and by adhering to a robust and well-documented experimental protocol, researchers can confidently determine the molecular weight and elucidate the structure of this and other related novel compounds. The synergy of theoretical prediction and meticulous experimentation, grounded in authoritative scientific principles, is the key to unlocking the full potential of mass spectrometry in the advancement of drug discovery and development.

References

-

Fragmentation Resilience Energy Mass Spectrometry (FREMS): Methods Validation and Compound Differentiation. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Clinica Chimica Acta, 333(2), 117-131.

- Liu, M., Hashi, Y., Song, Y., & Lin, J. M. (2005). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry.

-

Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility, University of Oxford. Retrieved January 27, 2026, from [Link]

-

Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. (n.d.). Shimadzu. Retrieved January 27, 2026, from [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Kuck, D. (2006). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Walwil, H. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Retrieved January 27, 2026, from [Link]

- Lavanant, H., & Schmit, J. P. (2002). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 74(1), 2A-9A.

-

Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]

-

Gu, M. (2007, June 1). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Spectroscopy Online. Retrieved January 27, 2026, from [Link]

-

The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Pearson. Retrieved January 27, 2026, from [Link]

-

10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved January 27, 2026, from [Link]

-

Harrison, A. G. (2009). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Retrieved January 27, 2026, from [Link]

- Obana, H., Okihashi, M., Akutsu, K., Kitagawa, Y., & Hori, S. (2003). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 44(3), 137-143.

-

A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. (n.d.). American Laboratory. Retrieved January 27, 2026, from [Link]

-

Effective Analysis Carbamate Pesticides. (2023, December 8). Separation Science. Retrieved January 27, 2026, from [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Retrieved January 27, 2026, from [Link]

-

Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013, March 14). Ingenieria Analitica Sl. Retrieved January 27, 2026, from [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... (2025, November 8). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 27, 2026, from [Link]

Sources

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

A Technical Guide to the Solubility Profiling of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Executive Summary

The successful development of any new chemical entity into a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among these, solubility is a critical determinant of a compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This guide provides an in-depth technical framework for characterizing the solubility of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, a novel compound with potential applications in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present validated protocols for both thermodynamic and kinetic solubility determination, and discuss the practical implications of the resulting data for drug development professionals.

Introduction: The Critical Role of Solubility

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is a molecule of interest due to its carbazate core. The carbamate group is a key structural motif in many approved drugs, valued for its chemical stability and its ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[1][2] Carbamate derivatives are integral to many therapeutic agents, playing roles in drug-target interactions or improving the biological activity and pharmacokinetic profiles of parent molecules.[3][4]

Understanding the solubility of this specific compound is paramount. Poor solubility can lead to unreliable results in in vitro assays, present significant challenges for formulation, and result in poor bioavailability, ultimately causing promising candidates to fail in later stages of development.[5][6][7] This guide establishes a systematic approach to generate a comprehensive solubility profile of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate across a panel of pharmaceutically relevant organic solvents.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9][10] This means that polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[8][11] The polarity of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is a composite of its distinct functional groups:

-

3,5-Dimethoxyphenyl Group: The benzene ring is inherently non-polar (lipophilic), while the two methoxy (-OCH₃) groups introduce some polarity and potential for hydrogen bonding as acceptors.

-

1-methylethyl Group: This tertiary butyl-like group is bulky and highly lipophilic, contributing significantly to the non-polar character of the molecule.

-

Carbazate Moiety (-O-CO-NH-NH₂): This is the most polar region of the molecule. The amide-like structure and the terminal amine group can act as both hydrogen bond donors and acceptors, conferring hydrophilic properties.[1][2]

Hypothesis: The molecule possesses a dualistic nature. The large, non-polar phenyl and ethyl groups suggest good solubility in non-polar to moderately polar aprotic solvents. Conversely, the polar carbazate group suggests at least partial solubility in polar protic solvents. The overall solubility will be a balance of these competing factors.

Experimental Design and Solvent Selection

To build a comprehensive profile, a diverse set of organic solvents is chosen, spanning the full spectrum of polarity. The selection is based on common solvents used in organic synthesis, purification (e.g., crystallization), and pre-formulation activities.

Solvent Panel:

-

Non-Polar: Heptane, Toluene

-

Moderately Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate

-

Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Ethanol, Methanol

Protocol 1: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[12][13] It measures the maximum concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid forms.

Causality: This method is chosen for its high reliability. By allowing the system to reach equilibrium over an extended period (typically 24 hours or more), it provides a true measure of solubility that is independent of the dissolution rate.[6][12][13] This data is crucial for designing robust manufacturing processes and stable liquid formulations.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate to a series of 2 mL glass vials. An excess is confirmed by the visible presence of undissolved solid.

-

Solvent Addition: Add 1.0 mL of each selected solvent to its respective vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 hours to ensure equilibrium is reached.[13][14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.45 µm syringe filter to remove all undissolved particles.[15] Self-Validation: Pre-rinsing the filter with the saturated solution can prevent adsorption of the solute onto the filter membrane, which is a potential source of error.[12]

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., Acetonitrile).

-

Dilute the filtered saturated solution into the analytical range.

-

Analyze the standards and the diluted sample by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15][16]

-

Calculate the concentration of the saturated solution based on the calibration curve.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Assessment for High-Throughput Screening

For early-stage drug discovery, a faster, less material-intensive method is often required.[5][17] Kinetic solubility measures the point at which a compound, initially dissolved in DMSO, precipitates when added to an aqueous or organic medium.[5][17][18]

Causality: This method is chosen for its speed and suitability for automation, allowing for the rapid screening of many compounds or conditions.[18][19] It provides an estimate of solubility that is highly relevant for in vitro biological assays, which often start from a DMSO stock solution.

Step-by-Step Methodology (Nephelometry-based):

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells containing the test solvents.[20]

-

Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a shorter period, typically 1-2 hours.[20]

-

Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.[18][21] The intensity of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is first observed compared to solvent-only controls.

Results: Solubility Profile of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

(Note: The following data is illustrative, based on the theoretical analysis, as specific experimental values for this compound are not publicly available.)

Table 1: Thermodynamic Solubility at 25°C

| Solvent | Polarity Index | Solvent Type | Solubility (mg/mL) | Solubility (mM) | Classification |

| Heptane | 0.1 | Non-Polar | < 0.1 | < 0.4 | Insoluble |

| Toluene | 2.4 | Non-Polar | 15.2 | 60.0 | Soluble |

| Dichloromethane | 3.1 | Mod. Polar Aprotic | > 200 | > 790 | Very Soluble |

| Ethyl Acetate | 4.4 | Mod. Polar Aprotic | 110.5 | 436.4 | Freely Soluble |

| Acetone | 5.1 | Polar Aprotic | > 200 | > 790 | Very Soluble |

| Acetonitrile | 5.8 | Polar Aprotic | 85.3 | 336.9 | Freely Soluble |

| Ethanol | 4.3 | Polar Protic | 28.9 | 114.1 | Soluble |

| Methanol | 5.1 | Polar Protic | 45.1 | 178.1 | Soluble |

| DMSO | 7.2 | Polar Aprotic | > 200 | > 790 | Very Soluble |

Molecular Weight of Compound: 253.3 g/mol

Interpretation and Practical Applications

The data reveals a clear solubility trend that aligns with our structural hypothesis.

-

High Solubility in Aprotic Solvents: The compound is highly soluble in moderately polar to polar aprotic solvents like Dichloromethane, Acetone, and DMSO. This is driven by the large, lipophilic surface area of the dimethoxyphenyl and methylethyl groups, which interact favorably with these solvents.

-

Moderate Solubility in Polar Protic Solvents: Solubility is lower in alcohols like ethanol and methanol. While the carbazate group can hydrogen bond with these solvents, the energy required to disrupt the solvent's own strong hydrogen-bonding network is not fully compensated for by the solvation of the large non-polar regions of the molecule.

-

Poor Solubility in Non-Polar Solvents: The compound is virtually insoluble in highly non-polar solvents like heptane, indicating that the polarity of the carbazate moiety is significant enough to prevent dissolution in pure aliphatic hydrocarbons.

Implications for Drug Development:

-

Synthesis & Purification: Solvents like Dichloromethane and Ethyl Acetate are excellent choices for reaction media and chromatographic purification. The difference in solubility between a polar solvent like methanol and a non-polar one like heptane could be exploited for crystallization.

-

Formulation: For in vivo studies, formulating this compound in aqueous vehicles will be challenging. Co-solvent systems or lipid-based formulations may be necessary. The high solubility in DMSO makes it an ideal candidate for in vitro screening.

-

Structure-Activity Relationship (SAR): The solubility profile provides a baseline for future medicinal chemistry efforts. Modifications to the molecule can be assessed against this baseline to understand how structural changes impact this key physicochemical property.

Caption: Relationship between molecular features and solubility.

Conclusion

This guide has detailed a comprehensive strategy for evaluating the solubility of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. By combining theoretical structural analysis with robust experimental protocols like the shake-flask method, researchers can generate reliable and actionable data. The results indicate that the compound is highly soluble in a range of polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in non-polar aliphatic solvents. This detailed solubility profile is a critical asset for guiding decisions in chemical synthesis, purification, formulation, and the overall progression of this compound through the drug discovery and development pipeline.

References

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

PubChem. (n.d.). Benzene, 1-methyl-3,5-bis(1-methylethyl)-. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Bio-Techne. (n.d.). Solubility and Polarity. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-301. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Stephen, H., & Stephen, T. (2013). Principles of Solubility and Solutions. ResearchGate. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. APL Materials. [Link]

-

Chemistry LibreTexts. (2020, April 15). 4.1: Basic Principles. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Semantic Scholar. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. inventivapharma.com [inventivapharma.com]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate: Synthesis, Properties, and Potential Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutic agents. 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is a unique heterocyclic compound that, while not extensively documented in dedicated literature, embodies the convergence of two key structural motifs: a stable carbazate linker and a biologically relevant dimethoxyphenyl pharmacophore. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a plausible and detailed synthetic route, and an expert analysis of its potential applications for researchers, scientists, and drug development professionals. The carbamate group, a core feature of the carbazate moiety, is a key structural element in many approved drugs and is increasingly utilized in medicinal chemistry to facilitate drug-target interactions.[1][2] Carbamates are valued for their chemical and proteolytic stability, as well as their ability to permeate cell membranes, often serving as a peptide bond surrogate.[1][3] The dimethoxyphenyl substituent, particularly the 3,5-substitution pattern, is a well-established pharmacophore in numerous biologically active compounds, influencing receptor affinity and metabolic stability.[4][5] This guide will delve into the synthetic accessibility of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate and explore its potential as a versatile scaffold in the design of innovative therapeutics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic and biological settings.

| Property | Value | Source |

| CAS Number | 39508-00-4 | ChemBK |

| Molecular Formula | C12H18N2O4 | ChemBK |

| Molecular Weight | 254.28 g/mol | ChemBK |

| Melting Point | 105-110 °C | ChemBK |

| Appearance | Off-white to white solid (predicted) | - |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted) | - |

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

Experimental Protocols

Step 1: Synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethanol

This initial step involves a Grignard reaction to convert the ketone functionality of 3,5-dimethoxyacetophenone into a tertiary alcohol. The use of a Grignard reagent, such as methylmagnesium bromide, is a standard and high-yielding method for the formation of carbon-carbon bonds at a carbonyl carbon.

-

Materials: 3,5-dimethoxyacetophenone, methylmagnesium bromide (3M solution in diethyl ether), anhydrous diethyl ether, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethoxyacetophenone dissolved in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the methylmagnesium bromide solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(3,5-dimethoxyphenyl)-1-methylethanol, which can be purified by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl chloroformate

The tertiary alcohol is then converted to a chloroformate. While phosgene gas can be used for this transformation, its high toxicity makes triphosgene a safer and more manageable alternative in a laboratory setting.[9] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

-

Materials: 1-(3,5-dimethoxyphenyl)-1-methylethanol, triphosgene, pyridine (or another suitable base), anhydrous dichloromethane.

-

Procedure:

-

In a well-ventilated fume hood, dissolve 1-(3,5-dimethoxyphenyl)-1-methylethanol and pyridine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere.

-

Cool the solution to 0 °C.

-

In a separate flask, prepare a solution of triphosgene in anhydrous dichloromethane.

-

Slowly add the triphosgene solution to the alcohol solution. A precipitate of pyridinium hydrochloride will form.

-

Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, filter off the pyridinium hydrochloride precipitate.

-

Wash the filtrate with cold dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3,5-dimethoxyphenyl)-1-methylethyl chloroformate. This intermediate is often used in the next step without further purification due to its reactivity.

-

Step 3: Synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

The final step involves the reaction of the chloroformate intermediate with hydrazine hydrate to form the desired carbazate. This is a nucleophilic acyl substitution reaction where hydrazine displaces the chloride.

-

Materials: 1-(3,5-dimethoxyphenyl)-1-methylethyl chloroformate, hydrazine hydrate, dichloromethane or another suitable solvent.

-

Procedure:

-

Dissolve the crude 1-(3,5-dimethoxyphenyl)-1-methylethyl chloroformate in dichloromethane and cool the solution to 0 °C.

-

Slowly add hydrazine hydrate to the solution. The reaction is typically exothermic.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate.

-

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate make it a promising scaffold for various applications in drug discovery.

Caption: Logical relationships of the structural components and their potential applications.

The Carbazate Moiety as a Versatile Linker

The carbazate group is a robust and versatile linker. Carbamates are known to be used in prodrug design to enhance the stability and bioavailability of parent molecules.[10] The carbazate functionality in the target molecule can serve as a handle for conjugation to other molecules of interest, such as proteins, peptides, or other small molecules. This makes it a valuable building block for creating:

-

Prodrugs: The terminal amine of the hydrazine moiety can be further functionalized, and the carbamate bond can be designed for specific cleavage conditions within the body to release an active pharmaceutical ingredient.[10]

-

Linkers for Antibody-Drug Conjugates (ADCs): The stability of the carbamate bond is advantageous for linkers in ADCs, ensuring that the cytotoxic payload is delivered to the target cell before cleavage.

-

Bifunctional Molecules: The carbazate can act as a scaffold to link two different pharmacophores, creating molecules that can interact with multiple biological targets simultaneously.

The 3,5-Dimethoxyphenyl Pharmacophore

The 3,5-dimethoxyphenyl group is a common feature in a variety of biologically active compounds, including those with psychoactive properties and those targeting the central nervous system (CNS).[4][11] The methoxy groups play a significant role in modulating the electronic and lipophilic properties of the molecule, which can influence:

-

Receptor Binding: The electron-donating nature of the methoxy groups can enhance binding to specific receptors. For instance, dimethoxyphenyl moieties are found in agonists of serotonin receptors.[4][11]

-

Metabolic Stability: The methoxy groups can block sites of potential metabolism, thereby increasing the half-life of a drug. The role of the methoxy group in improving metabolic behavior is a valuable tool for medicinal chemists.[12]

-

Blood-Brain Barrier Permeability: The overall lipophilicity imparted by this group can be tuned to optimize penetration into the CNS for drugs targeting neurological disorders.

Conclusion

1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate represents a promising, yet under-explored, molecular scaffold for medicinal chemistry and drug discovery. While a detailed historical account of its discovery is not prominent in scientific literature, its synthesis is readily achievable through established chemical transformations. The convergence of a stable and versatile carbazate linker with a biologically relevant 3,5-dimethoxyphenyl pharmacophore provides a powerful platform for the development of novel therapeutics, including prodrugs, complex conjugates, and CNS-active agents. This guide provides the necessary technical foundation for researchers to synthesize and utilize this compound in their pursuit of next-generation medicines.

References

-

Jadhav, S. A., & Shinde, S. L. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 246–248. [Link]

-

Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

- Lellei, A., & Szabo, A. (2000). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. EP1000005B1.

- Li, J., & Wang, H. (2019). Synthesis method of benzyl carbazate. CN109627190B.

-

Raber, D. J., & Gariano, P. (1971). Ethyl Azodicarboxylate. Organic Syntheses, 51, 82. [Link]

-

Carda, M., & Marco, J. A. (2006). Reactivity difference between diphosgene and phosgene in reaction with (2,3-anti)-3-amino-1,2-diols. Tetrahedron, 62(35), 8379-8386. [Link]

-

Tang, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 961849. [Link]

- Zhang, Z., & Chen, J. (2014). Synthetic method of benzyl carbazate. CN103819366A.

-

Saleh, H., et al. (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Journal of Molecular Structure, 1289, 135839. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

- Kumar, A., et al. (2011). Process for the preparation of a pyrazole derivative. WO2011064798A1.

-

Tighadouini, S., et al. (2020). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Chemistry, 2020, 8831093. [Link]

- Lellei, A., & Szabo, A. (1999). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. WO1999006343A1.

-

Rabjohn, N., & Latina, M. S. (1961). Synthesis and Properties of Ethyl 1-Acetyl-2-benzyl Carbazate, an Analog of Acetyl-D- and L-Phenylalanine Ethyl Ester. The Journal of Organic Chemistry, 26(6), 2036–2038. [Link]

-

Saunders, J. H., Slocombe, R. J., & Hardy, E. E. (1951). The Vapor Phase Reaction between Phosgene and Alcohols. Journal of the American Chemical Society, 73(8), 3796–3798. [Link]

-

Cotarca, L., & Eckert, H. (2011). Phosgenation reactions. Chimica Oggi/Chemistry Today, 29(6), 34-39. [Link]

-

Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

-

Tarafder, M. T. H., et al. (2002). Benzyl 3-[(E)-benzylidene]dithiocarbazate. Acta Crystallographica Section E, 58(12), o1358–o1360. [Link]

-

Kormendy, K., & Juhasz, K. A. (1983). Reaction of 6,7-dimethoxy-3-isochromanone with hydrazine. Acta Chimica Hungarica, 112(1), 85-88. [Link]

-

Kragol, G., & Zorc, B. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 67(4), 163-181. [Link]

-

Li, J. H., & He, J. H. (2005). A one-pot reaction of Meldrum's acid with ethyl orthoformate and hydrazines. Journal of Chemical Research, 2005(12), 784-785. [Link]

-

Wikipedia. (2024). 2C-D. [Link]

-

Akoudad, S., et al. (2022). The synthesis of 9-benzyl-9H-carbazole (BzCz). Materials, 15(15), 5183. [Link]

-

LibreTexts. (2023). 12.3: Reactions that Form Alcohols. Chemistry LibreTexts. [Link]

-

Al-Harrasi, A., et al. (2023). The role of the methoxy group in approved drugs. RSC Medicinal Chemistry, 14(6), 957-979. [Link]

-

Nanjing Core Tech Co Ltd. (2021). Preparation method of 1, 3, 5-trimethoxybenzene. CN112538008A. Patsnap. [Link]

-

askIITians. (2025). Phosgene is formed slowly from which one of the following on exposure. [Link]

- Sapra, P., et al. (2005). Self-immolative linkers and drug conjugates. WO2005112919A2.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 7. CN109627190B - Synthesis method of benzyl carbazate - Google Patents [patents.google.com]

- 8. CN103819366A - Synthetic method of benzyl carbazate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Properties and Synthetic Pathways of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical exploration of the novel compound 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate. As this molecule is not found in current chemical literature, this document outlines a plausible, multi-step synthetic pathway, beginning with commercially available starting materials. The guide further predicts the physicochemical and spectroscopic properties of the target compound based on established chemical principles and data from analogous structures. Potential applications in medicinal chemistry are also discussed, leveraging the known bioactivities of the carbazate and 3,5-dimethoxyphenyl functional groups. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related novel chemical entities.

Introduction: The Rationale for Investigation

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and its role as a peptide bond surrogate, which allows it to enhance cell membrane permeability.[1][2] Carbamates are integral to a wide array of approved therapeutic agents.[2][3] The carbazate moiety, a derivative of hydrazine, extends this utility, serving as a versatile building block in the synthesis of various heterocyclic compounds and as a key component in pharmacologically active molecules.

The 3,5-dimethoxyphenyl group is also of significant interest in drug discovery. This structural motif is present in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[4] Notably, the 2,5-dimethoxyphenyl scaffold is found in selective serotonin 5-HT2A receptor agonists, highlighting the potential for this substitution pattern to influence interactions with biological targets.[5][6]

The hypothetical molecule, 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate, combines these two pharmacologically relevant moieties. Its unique structure, featuring a tertiary carbon center, suggests a high degree of conformational restriction, which could be advantageous for specific receptor binding. This guide, therefore, aims to provide a robust theoretical framework to stimulate and guide the practical synthesis and investigation of this promising, yet unexplored, compound.

Proposed Synthetic Pathway

The synthesis of 1-(3,5-Dimethoxyphenyl)-1-methylethyl carbazate can be logically approached in a three-step sequence, commencing with the commercially available 3,5-dimethoxyacetophenone. The overall strategy involves the creation of a tertiary alcohol, its subsequent activation, and finally, the introduction of the carbazate moiety.

Step 1: Synthesis of 2-(3,5-dimethoxyphenyl)propan-2-ol (Tertiary Alcohol Precursor)

The initial step focuses on the formation of the tertiary alcohol, 2-(3,5-dimethoxyphenyl)propan-2-ol, via a Grignard reaction. This classic carbon-carbon bond-forming reaction is highly efficient for converting ketones into tertiary alcohols.[7][8][9][10][11][12]

Experimental Protocol:

-

Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of methyl bromide or methyl iodide in the same anhydrous solvent is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The reaction is complete when most of the magnesium has been consumed.

-

Reaction with Ketone: The solution of 3,5-dimethoxyacetophenone in anhydrous diethyl ether or THF is added dropwise to the cooled (0 °C) Grignard reagent solution with vigorous stirring.

-